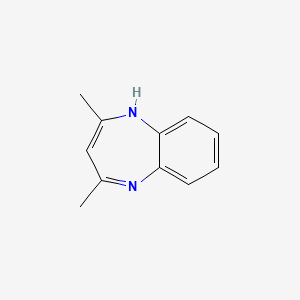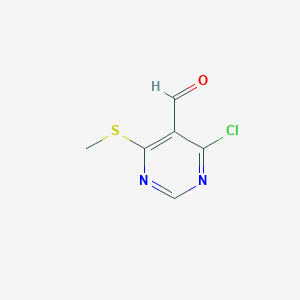
2,4-Dimethyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse therapeutic and pharmacological properties, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . The structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring, with two methyl groups attached at positions 2 and 4 .
Preparation Methods
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds . Another approach is the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst, such as SrFe12O19 magnetic nanocatalyst . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare benzodiazepine derivatives efficiently .
Chemical Reactions Analysis
2,4-Dimethyl-3H-1,5-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common reagents used in these reactions include acyl-, thioacyl-, and aryl-hydrazines . Major products formed from these reactions include hydrazono-derivatives and other substituted benzodiazepines .
Scientific Research Applications
2,4-Dimethyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3H-1,5-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
2,4-Dimethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, nordazepam, and tetrazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological properties. For example, diazepam is widely used for its anxiolytic and anticonvulsant effects, while nordazepam has a longer duration of action . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Similar Compounds
- Diazepam
- Nordazepam
- Tetrazepam
- Benzoxazepine derivatives
Properties
CAS No. |
1131-47-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
InChI Key |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C |
Key on ui other cas no. |
58413-99-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-](/img/structure/B3184374.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3184382.png)



![6-cyclobutyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3184406.png)







